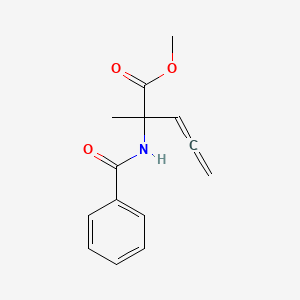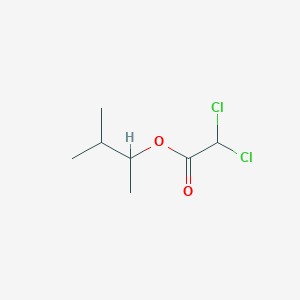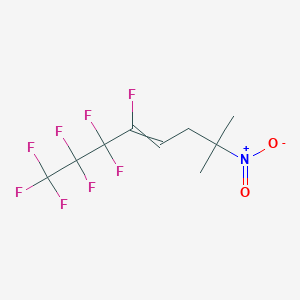
1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a nitro group attached to an octene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene typically involves the fluorination of an appropriate precursor. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The process must ensure high purity and yield, often requiring multiple purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorinated compounds.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene involves its interaction with molecular targets through its fluorine atoms and nitro group. The fluorine atoms can form strong interactions with biological molecules, enhancing the compound’s stability and binding affinity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane
- 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
- Octafluoro-2-butene
Uniqueness
1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene is unique due to the presence of both multiple fluorine atoms and a nitro group on an octene backbone. This combination imparts distinct chemical properties, such as high stability, reactivity, and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C9H9F8NO2 |
|---|---|
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4-octafluoro-7-methyl-7-nitrooct-4-ene |
InChI |
InChI=1S/C9H9F8NO2/c1-6(2,18(19)20)4-3-5(10)7(11,12)8(13,14)9(15,16)17/h3H,4H2,1-2H3 |
Clave InChI |
OWTPDHDNFWAJET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC=C(C(C(C(F)(F)F)(F)F)(F)F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)

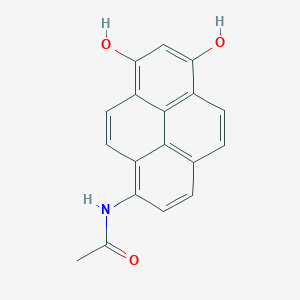
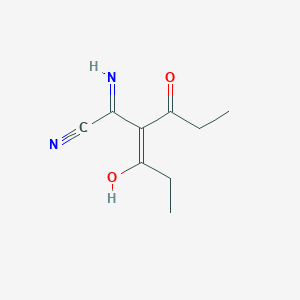
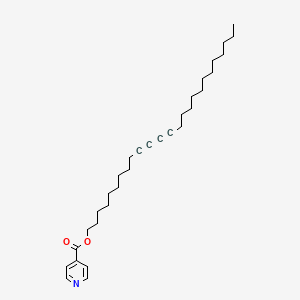
![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)
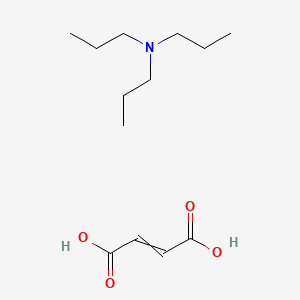
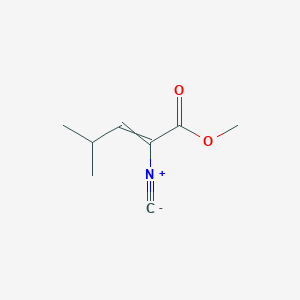
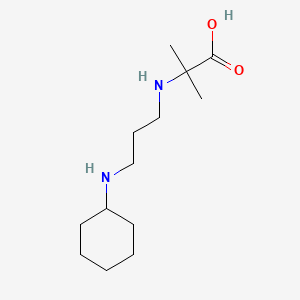
![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)
